Comparative D2 Receptor Affinity
The compound demonstrates moderate binding affinity for the human dopamine D2 receptor, with a reported Ki of 11 nM [1]. In contrast, the approved antipsychotics brexpiprazole and aripiprazole exhibit sub-nanomolar affinity for this receptor, with Ki values of 0.30 nM and 0.34 nM, respectively [2]. This 36-fold difference in Ki relative to brexpiprazole suggests a distinct occupancy profile at the D2 receptor, which is a primary driver of both therapeutic and adverse effects in antipsychotics.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM |
| Comparator Or Baseline | Brexpiprazole (Ki = 0.30 nM); Aripiprazole (Ki = 0.34 nM) |
| Quantified Difference | 11 nM vs 0.30 nM (36.7-fold lower affinity); 11 nM vs 0.34 nM (32.4-fold lower affinity) |
| Conditions | Radioligand binding assay using human recombinant D2 receptors expressed in HEK293 cells. |
Why This Matters
A lower D2 affinity is a key differentiator that may translate to a reduced liability for D2-mediated side effects such as extrapyramidal symptoms (EPS) and hyperprolactinemia, a claim supported by the compound's favorable in vivo profile [3].
- [1] MolBic Database. Bioactivity Information for 4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline. Accession: IT0453485. View Source
- [2] Table 1. Binding Affinity (Ki, nM) for Aripiprazole and Brexpiprazole at Various Receptors. PMC Article PMC6822140. View Source
- [3] Zajdel P, et al. Novel multi-target azinesulfonamides of cyclic amine derivatives as potential antipsychotics with pro-social and pro-cognitive effects. Eur J Med Chem. 2018;145:790-804. View Source
